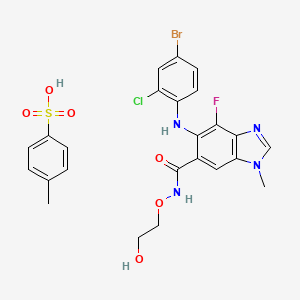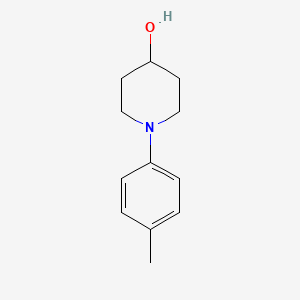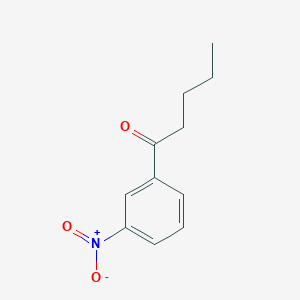![molecular formula C14H14Cl3PSi B14131145 Diphenyl[2-(trichlorosilyl)ethyl]phosphane CAS No. 4145-77-1](/img/structure/B14131145.png)
Diphenyl[2-(trichlorosilyl)ethyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is an organophosphorus compound that features a phosphine group bonded to a trichlorosilyl-ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable trichlorosilyl-ethyl precursor. One common method is the reaction of diphenylphosphine with 2-(trichlorosilyl)ethyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diphenyl[2-(trichlorosilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the trichlorosilyl group.
Coordination: Transition metal salts like palladium or platinum complexes are used for coordination reactions.
Major Products Formed
Oxidation: Diphenyl[2-(trichlorosilyl)ethyl]phosphine oxide.
Substitution: Substituted silyl-phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Diphenyl[2-(trichlorosilyl)ethyl]phosphane has several applications in scientific research:
Materials Science: Employed in the synthesis of novel materials with unique properties, such as polymers and nanocomposites.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which diphenyl[2-(trichlorosilyl)ethyl]phosphane exerts its effects involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphine group acts as a donor ligand, stabilizing metal complexes and facilitating various chemical transformations. The trichlorosilyl group can also undergo reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
Diphenyl[2-(triethoxysilyl)ethyl]phosphine: Similar structure but with ethoxy groups instead of chloro groups.
Diphenyl[2-(trifluorosilyl)ethyl]phosphine: Contains fluorine atoms, leading to different reactivity and properties.
Uniqueness
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in research and industry.
特性
CAS番号 |
4145-77-1 |
|---|---|
分子式 |
C14H14Cl3PSi |
分子量 |
347.7 g/mol |
IUPAC名 |
diphenyl(2-trichlorosilylethyl)phosphane |
InChI |
InChI=1S/C14H14Cl3PSi/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
XRUDEKBFZZCMAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CC[Si](Cl)(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)



![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
